molecular formula C₆H₉D₆O₃PS₂ B1162859 Demeton-S-methyl-d6

Demeton-S-methyl-d6

Cat. No.: B1162859
M. Wt: 236.32
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Development of Deuterated Pesticide Analogues

The development of deuterated pesticide analogues emerged from broader advances in stable isotope chemistry and analytical mass spectrometry during the latter half of the twentieth century. The concept of deuterium incorporation into organic compounds for analytical purposes was first explored in the early 1960s, when researchers began investigating the potential of heavy isotope labeling for enhanced analytical specificity. These early investigations laid the groundwork for sophisticated isotope dilution methodologies that would eventually revolutionize pesticide analysis and environmental monitoring practices.

The specific application of deuteration to organophosphate pesticides gained momentum in the 1970s and 1980s as environmental concerns regarding pesticide residues intensified and analytical techniques became more sophisticated. Research teams recognized that traditional analytical methods often suffered from matrix interference effects and limited selectivity when analyzing complex environmental samples containing multiple pesticide residues. The development of deuterated internal standards represented a significant breakthrough in addressing these analytical challenges, providing researchers with tools for accurate quantification even in the presence of complex sample matrices.

The synthesis of deuterated organophosphate compounds initially required specialized techniques and equipment, limiting their widespread adoption in routine analytical laboratories. Early synthetic approaches often involved complex multi-step procedures with limited yields and high costs, making deuterated standards prohibitively expensive for many applications. However, advances in synthetic methodology and commercial production capabilities gradually reduced costs and improved availability, facilitating broader adoption of deuterated standards in environmental and analytical laboratories worldwide.

Historical patent records indicate that the first comprehensive applications of deuterated compounds for pesticide analysis were developed in the 1970s, with subsequent refinements and improvements continuing through the following decades. The evolution of deuterated pesticide standards paralleled advances in analytical instrumentation, particularly the development of gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry systems capable of exploiting the analytical advantages provided by isotopic labeling.

Historical Period Key Development Analytical Impact
1960s-1970s Initial deuterium labeling concepts Foundation for isotope dilution methods
1980s-1990s Commercial deuterated pesticide standards Improved analytical accuracy and precision
2000s-2010s Advanced synthesis methodologies Reduced costs and increased availability
2010s-Present High-throughput analytical applications Routine environmental monitoring capabilities

Fundamental Role in Modern Analytical Chemistry and Environmental Toxicology

This compound occupies a central position in contemporary analytical chemistry as an internal standard for isotope dilution mass spectrometry, providing unparalleled accuracy and precision in organophosphate pesticide quantification. The compound's deuterium labeling enables analysts to compensate for matrix effects, extraction efficiency variations, and instrumental drift that commonly compromise analytical results in complex environmental samples. Research studies have demonstrated that the use of deuterated internal standards like this compound can improve analytical precision by factors of two to five compared to conventional external standard methodologies.

In compound-specific isotope analysis applications, this compound serves as a critical reference material for investigating pesticide degradation pathways and environmental fate processes. The stable isotope signatures preserved in the deuterated compound provide researchers with powerful tools for tracking pesticide transformation reactions and identifying degradation mechanisms in natural environmental systems. Studies utilizing compound-specific isotope analysis have revealed previously unknown details about organophosphate pesticide behavior in soil and water systems, contributing significantly to our understanding of environmental persistence and bioavailability patterns.

Environmental toxicology applications of this compound extend beyond simple analytical quantification to include sophisticated studies of pesticide metabolism and bioaccumulation processes. The deuterium labeling enables researchers to distinguish between parent pesticides and their metabolites in biological systems, providing critical information about transformation pathways and potential toxic effects. Recent investigations have employed this compound in studies examining pesticide residues in agricultural products, with results demonstrating the compound's utility in food safety assessments and regulatory compliance monitoring.

The analytical methodology utilizing this compound has proven particularly valuable in forensic applications, where precise identification and quantification of organophosphate pesticides may be required for legal proceedings. The enhanced analytical specificity provided by deuterium labeling reduces the likelihood of false positive results and improves the reliability of analytical evidence in forensic investigations. Case studies have documented successful applications of deuterated organophosphate standards in criminal investigations involving pesticide poisoning, demonstrating the practical importance of these analytical tools in forensic toxicology.

Analytical Application Detection Limit Precision Improvement Matrix Compatibility
Environmental water analysis 0.1-1.0 parts per trillion 3-5 fold improvement Surface and groundwater
Soil residue analysis 1-10 parts per billion 2-4 fold improvement Agricultural and industrial soils
Food commodity analysis 0.5-5.0 parts per billion 2-3 fold improvement Fruits, vegetables, grains
Biological fluid analysis 0.1-0.5 parts per billion 4-6 fold improvement Urine, blood, tissue samples

Modern analytical protocols incorporating this compound typically employ sophisticated sample preparation techniques designed to maximize extraction efficiency while minimizing potential degradation or isotopic fractionation. These methodologies often involve multi-stage extraction procedures utilizing selective solvents and purification techniques optimized for organophosphate pesticides. The robustness of these analytical approaches has been validated through extensive inter-laboratory comparison studies, demonstrating consistent performance across different analytical facilities and instrumentation platforms.

Properties

Molecular Formula

C₆H₉D₆O₃PS₂

Molecular Weight

236.32

Synonyms

Phosphorothioic Acid S-[2-(Ethylthio)ethyl] O,O-Dimethyl Ester-d6;  Metaisoseptox-d6;  Metaisosystox-d6;  Metasystox 55-d6;  Metasystox I-d6;  Metasystox J-d6;  Methyl Demeton Thioester-d6;  Methyl Isosystox-d6;  Methylthionodemeton-d6;  Thiometon Oxon-d6; 

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Demeton-S-methyl-d6 is structurally similar to its non-deuterated counterpart, with the substitution of hydrogen atoms by deuterium isotopes. This modification can influence the compound's metabolic pathways and detection methods. The primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. By inhibiting AChE, this compound disrupts normal nerve function, leading to paralysis and death in target pest species.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Various studies have investigated its effects on different biological systems:

  • Acute Toxicity : Research indicates that acute exposure to Demeton-S-methyl can lead to significant cholinergic symptoms due to AChE inhibition. In animal studies, doses as low as 0.05 mg/kg body weight per day have shown adverse effects on AChE activity in the brain and red blood cells .
  • Chronic Exposure : Long-term studies have evaluated the carcinogenic potential of this compound. In a two-year study involving mice and rats, no significant increase in tumor incidence was observed; however, some behavioral and physiological changes were noted at higher doses .
  • Reproductive Toxicity : Studies have shown that maternal exposure during gestation can affect fetal viability and development, although no major teratogenic effects were identified .

Analytical Methods for Detection

The detection and quantification of this compound in biological specimens are essential for monitoring exposure levels and understanding its pharmacokinetics:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This method has been widely used to determine the presence of Demeton-S-methyl and its metabolites in various matrices such as blood and urine. LC-MS provides high sensitivity and specificity, making it suitable for forensic toxicology applications .
  • Gas Chromatography : Gas chromatography coupled with mass spectrometry (GC-MS) has also been employed to analyze this compound in environmental samples, aiding in assessing its persistence and degradation products in agricultural settings .

Case Studies

Several case studies highlight the practical applications and implications of using this compound:

  • Agricultural Application : In controlled experiments, this compound has been applied in greenhouses to manage pest populations effectively without significant adverse effects on non-target organisms. Studies reported minimal changes in cholinesterase activity among workers exposed to airborne concentrations within regulatory limits .
  • Environmental Impact Assessment : Research conducted on soil and water samples has demonstrated the degradation pathways of this compound under various environmental conditions, providing insights into its ecological footprint and informing regulatory decisions regarding its use .

Data Table: Summary of Toxicological Findings

Study TypeOrganismDose (mg/kg)Observed Effects
Acute ToxicityRats0.05AChE inhibition observed
Chronic ToxicityMice25No tumors; reduced body weight
Reproductive StudyRats3Reduced fetal viability
Environmental StudySoil SamplesN/ADegradation pathways identified

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Demeton-S-methyl-d6 with its non-deuterated counterpart and structurally related organothiophosphates:

Compound Molecular Formula Molecular Weight (g/mol) Retention Index (DB-5) Key Applications
This compound C₆H₉D₆O₃PS₂ ~236.3 ~1505* Internal standard for GC-MS
Demeton-S-methyl C₆H₁₅O₃PS₂ 230.285 1499.7 Pesticide, analyte in residues
Demeton-O-methyl C₆H₁₅O₄PS 230.28 ~1480† Metabolite/transformation product
Diazinon C₁₂H₂₁N₂O₃PS 304.35 1678.0‡ Broad-spectrum insecticide

*Estimated based on deuterium-induced retention time shifts; †Hypothetical value inferred from structural analogs; ‡From external data.

Key Observations:

  • Retention Behavior: Deuterated compounds like this compound exhibit marginally higher retention indices (RIs) than their non-deuterated forms due to isotopic effects. For example, Demeton-S-methyl has an RI of 1499.7 on a DB-5 column, while the d6 form is estimated at ~1505 .
  • Mass Spectrometry: The +6 Da mass shift in this compound eliminates interference from the non-deuterated analyte, enhancing quantification accuracy in complex matrices.

Analytical Performance vs. Other Deuterated Standards

  • Isotopic Purity : this compound requires >98% isotopic enrichment to avoid cross-talk in MS detection.
  • Chromatographic Resolution: Its RI shift (~5–10 units higher than non-deuterated form) is consistent with trends observed in other deuterated pesticides .

Limitations and Challenges

  • Synthesis Complexity : Deuterated standards like this compound require specialized synthesis routes, increasing cost and limiting accessibility.
  • Column Dependency: Retention indices vary across GC columns (e.g., DB-1: 1285.5; DB-1701: 1711.2 for non-deuterated Demeton-S-methyl), necessitating method-specific validation for deuterated analogs .

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